Product packaging for 6-Bromo-4-methylchroman-4-OL(Cat. No.:)

6-Bromo-4-methylchroman-4-OL

Cat. No.: B13913303
M. Wt: 243.10 g/mol
InChI Key: PJHOYWLDJCUJDJ-UHFFFAOYSA-N
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Description

6-Bromo-4-methylchroman-4-OL (CAS: see COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B13913303 6-Bromo-4-methylchroman-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6,12H,4-5H2,1H3

InChI Key

PJHOYWLDJCUJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)O

Origin of Product

United States

Structural and Stereochemical Analysis of 6 Bromo 4 Methylchroman 4 Ol

Advanced Nomenclature and Stereoisomeric Designations of 6-Bromo-4-methylchroman-4-OL

The systematic IUPAC name for this compound is 6-bromo-3,4-dihydro-4-methyl-2H-chromen-4-ol. The presence of a chiral center at the C4 position, which is bonded to four different substituents (a hydroxyl group, a methyl group, the oxygen of the pyran ring, and the C3 carbon of the pyran ring), gives rise to the existence of a pair of enantiomers. These are designated as (R)-6-Bromo-4-methylchroman-4-OL and (S)-6-Bromo-4-methylchroman-4-OL. The absolute configuration of these enantiomers can be determined using techniques such as X-ray crystallography of a single enantiomer or by comparing experimental chiroptical data with theoretical calculations. researchgate.net

The naming of related chroman derivatives follows similar principles. For instance, the presence of a substituent at the 2-position can also introduce chirality, leading to multiple diastereomers. mdpi.com The stereochemistry of such compounds is crucial as different enantiomers and diastereomers can exhibit distinct biological activities.

Conformational Analysis of the Chroman Ring System in this compound

The chroman ring system is not planar and can adopt several conformations. The tetrahydropyran (B127337) ring typically exists in a half-chair or twist-boat conformation. In the case of this compound, the substituents on the C4 carbon significantly influence the conformational preference of the ring.

The interplay of steric and electronic effects dictates the most stable conformation. The bulky bromine atom at the 6-position and the methyl and hydroxyl groups at the C4 position create steric hindrance that influences the puckering of the dihydropyran ring. Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are instrumental in elucidating the preferred conformations. mdpi.commdpi.com Studies on related chroman systems have shown that the dihydropyran ring can exist in two main half-chair conformations, often described as 2-exo-3-endo and 2-endo-3-exo, with the equilibrium between them being influenced by the substitution pattern. mdpi.com The orientation of the substituents (axial or equatorial) in the most stable conformation is a key determinant of the molecule's reactivity and interaction with biological targets.

Chiral Recognition and Enantiomeric Resolution Strategies for this compound

The separation of the enantiomers of this compound, a process known as chiral resolution, is essential for studying their individual properties. wikipedia.org Common strategies for enantiomeric resolution include:

Chiral Chromatography: This is a widely used technique for separating enantiomers. mdpi.com It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral compounds, including those with chroman scaffolds. mdpi.com Supercritical fluid chromatography (SFC) coupled with chiral columns is another powerful method. mdpi.com

Formation of Diastereomeric Derivatives: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. The resolving agent is subsequently removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent catalysts for resolving racemic mixtures. This can involve the selective transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.

The mechanism of chiral recognition often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. researchgate.netscielo.org.mx Molecular modeling and docking studies can provide insights into these interactions at the molecular level, aiding in the development of effective resolution methods. researchgate.net

Synthetic Methodologies for 6 Bromo 4 Methylchroman 4 Ol and Its Analogues

Retrosynthetic Analysis of 6-Bromo-4-methylchroman-4-OL

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection is at the C4-methyl and C4-hydroxyl bonds, identifying a key precursor, 6-bromo-4-chromanone. This disconnection points to a Grignard reaction, a powerful tool for carbon-carbon bond formation and the synthesis of tertiary alcohols.

The 6-bromo-4-chromanone can be further disconnected through an intramolecular Michael addition, a common strategy for forming the chroman ring. This leads back to a substituted 2'-hydroxychalcone (B22705) or a related α,β-unsaturated ketone. This intermediate, in turn, can be derived from the condensation of a 2'-hydroxyacetophenone (B8834) derivative with an appropriate aldehyde or ketone. Specifically, for the synthesis of the chromanone precursor, one would start from 5'-bromo-2'-hydroxyacetophenone (B72681).

This retrosynthetic approach is summarized in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

Target MoleculeKey IntermediateStarting Materials
This compound6-Bromo-4-chromanone5'-Bromo-2'-hydroxyacetophenone

Direct Synthesis Routes to this compound

The direct synthesis of this compound is typically achieved through a two-step process starting from a substituted phenol.

The formation of the 6-bromochroman-4-one (B184902) scaffold is a critical step. A common method involves the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base, which proceeds through an aldol (B89426) condensation followed by an intramolecular oxa-Michael addition nih.gov. In the case of synthesizing 6-bromo-4-chromanone, 5'-bromo-2'-hydroxyacetophenone would be the starting material.

The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be promoted by bases such as diisopropylamine (B44863) (DIPA) nih.gov. Microwave irradiation has been employed to accelerate this reaction nih.gov.

The synthesis of the key intermediate, 6-bromo-4-chromanone, relies on the availability of 5'-bromo-2'-hydroxyacetophenone. This starting material can be prepared through the Fries rearrangement of 4-bromophenyl acetate (B1210297) or by direct bromination of 2'-hydroxyacetophenone.

Once the 6-bromo-4-chromanone is obtained, the target molecule, this compound, is synthesized via a Grignard reaction. The chromanone is treated with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This nucleophilic addition of the methyl group to the carbonyl carbon, followed by an aqueous workup, yields the desired tertiary alcohol.

An alternative transformation that can be performed on the chromanone is its reduction to the corresponding secondary alcohol, 6-bromo-4-chromanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) nih.gov.

The synthesis of the chromanone precursor often utilizes a base as a catalyst for the cyclization reaction. Pyrrolidine has been reported as an effective catalyst for the reaction between a 2'-hydroxyacetophenone and a carbonyl compound to form chroman-4-ones researchgate.net. As mentioned earlier, diisopropylamine (DIPA) is also commonly used, particularly in microwave-assisted syntheses nih.gov.

For the subsequent Grignard reaction, no catalyst is typically required as the Grignard reagent itself is highly reactive.

Stereoselective Synthesis of Enantiopure this compound

The 4-position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, requires stereoselective methods.

For instance, the Barbas-List aldol reaction, which is a proline-catalyzed asymmetric aldol reaction, has been successfully employed for the synthesis of highly functionalized 2-methylchroman-2,4-diols nih.gov. This methodology involves the reaction of a 2-hydroxybenzaldehyde with acetone (B3395972) in the presence of a chiral catalyst like trans-4-hydroxy-L-proline nih.gov. Although this leads to a different substitution pattern, the principle of using a chiral organocatalyst to create stereocenters in the chroman ring is applicable.

A potential strategy for the enantioselective synthesis of this compound could involve the asymmetric reduction of the prochiral 6-bromo-4-chromanone to enantiomerically enriched 6-bromo-4-chromanol using a chiral reducing agent or a catalyst. Subsequent conversion of the chiral alcohol to the tertiary alcohol would need to be carefully considered to avoid racemization.

Another approach could be the development of a catalytic, enantioselective Grignard addition to 6-bromo-4-chromanone. This would involve the use of a chiral ligand to coordinate with the magnesium of the Grignard reagent, thereby creating a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. wikipedia.org Although specific examples for the synthesis of this compound using this method are not extensively documented, a plausible synthetic route can be designed based on well-established chiral auxiliary chemistry, such as the use of Evans oxazolidinones or Oppolzer's camphorsultam. youtube.comwikipedia.org

A hypothetical approach could involve the acylation of a chiral auxiliary, for instance, an Evans oxazolidinone, with a suitable carboxylic acid derivative that can be elaborated into the chroman framework. The resulting chiral imide can then undergo a highly diastereoselective aldol reaction. chem-station.com The stereochemistry of this reaction is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, which directs the approach of the electrophile. wikipedia.org

The reaction would proceed by generating a Z-enolate from the N-acylated Evans auxiliary using a boron triflate and a hindered base. chem-station.com This enolate would then react with an appropriate aldehyde. After the key stereocenter is set, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral product, and the auxiliary can often be recovered for reuse. santiago-lab.com

Table 1: Representative Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral AuxiliaryCommon ApplicationsTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAldol reactions, Alkylation reactions>95%
Oppolzer's CamphorsultamDiels-Alder reactions, Michael additions>90%
PseudoephedrineAlkylation of ketones and aldehydes>95%

This table presents generalized data for the application of these chiral auxiliaries in various asymmetric syntheses and is intended to be illustrative of their potential efficacy.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more environmentally sustainable by incorporating these principles.

One key area of focus is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. mdpi.comnih.gov The synthesis of chromone (B188151) and chroman-4-one precursors can be significantly accelerated using microwave irradiation. acs.org

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net The replacement of these with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of a synthesis. researchgate.net For the synthesis of chromene derivatives, solvent-free conditions or the use of green solvents have been successfully implemented. researchgate.net

The use of catalysts, particularly biocatalysts as discussed in the enzymatic approaches, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of reusable solid-supported catalysts for the synthesis of chromene and chroman frameworks is an active area of research.

Table 3: Application of Green Chemistry Principles in Chroman Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Alternative Energy SourcesUse of microwave irradiation for cyclization and other reaction steps.Reduced reaction times, increased yields, lower energy consumption. mdpi.comnih.gov
Safer SolventsReplacement of chlorinated solvents with greener alternatives like ethanol, 2-MeTHF, or water.Reduced toxicity and environmental pollution. researchgate.net
CatalysisEmployment of lipases for enantioselective synthesis or reusable solid acid catalysts.High selectivity, mild reaction conditions, catalyst recyclability.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduction of waste.

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more efficient, safer, and environmentally responsible manner.

Mechanistic Organic Chemistry of 6 Bromo 4 Methylchroman 4 Ol

Reaction Mechanisms Involving the Hydroxyl Group at C-4 Position of 6-Bromo-4-methylchroman-4-OL

The hydroxyl group at the C-4 position is a tertiary benzylic alcohol, a structural feature that defines its reactivity. Such alcohols readily undergo reactions involving the formation of a carbocation intermediate, primarily following SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) pathways. almerja.comlibretexts.org

SN1 Reaction Mechanism: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an alkyloxonium ion. almerja.compressbooks.pub This protonation converts the poor leaving group (⁻OH) into a good leaving group (H₂O). libretexts.org The departure of the water molecule is the rate-determining step, leading to the formation of a highly stabilized tertiary benzylic carbocation at the C-4 position. almerja.comlibretexts.org This carbocation is stabilized by both hyperconjugation from the adjacent methyl group and, more significantly, by resonance delocalization of the positive charge into the aromatic ring. The final step involves a rapid attack by a nucleophile (such as a halide ion) on the planar carbocation, typically resulting in a racemic mixture of substitution products. almerja.comlibretexts.org

E1 Dehydration Mechanism: When heated in the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration via an E1 mechanism. libretexts.orgmasterorganicchemistry.comopenstax.org Similar to the SN1 pathway, the reaction begins with the protonation of the hydroxyl group and its departure as water to form the stable tertiary benzylic carbocation. openstax.orgbyjus.com Instead of a nucleophilic attack, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C-3 or the methyl group). libretexts.org This elimination step forms a double bond, leading to the creation of an alkene.

Reactivity of the Bromine Substituent on the Chroman Core of this compound

The bromine atom attached to the C-6 position of the chroman core functions as a typical aryl bromide. This C(sp²)-Br bond is a key site for various transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The most significant reactions involving the aryl bromide are palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the chroman, forming a Pd(II) intermediate. yonedalabs.comlibretexts.orgmusechem.com This step is typically faster for aryl bromides than for aryl chlorides. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgmusechem.com

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to yield the product and regenerate the catalyst. chemtube3d.com The use of aryl bromides in Heck reactions is common, though they can sometimes be prone to dehalogenation side reactions. beilstein-journals.org

The table below summarizes some potential cross-coupling reactions.

Reaction Name Coupling Partner Catalyst/Base Product Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄ / Na₂CO₃6-Aryl/Vinyl-4-methylchroman-4-ol
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃6-Vinyl-substituted chroman derivative
Buchwald-HartwigAmine (e.g., Aniline)Pd₂(dba)₃ / BINAP / NaOtBu6-Amino-substituted chroman derivative
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynyl-substituted chroman derivative

Electrophilic and Nucleophilic Reactions of the Chroman Ring System in this compound

Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the ether oxygen, the bromine atom, and the alkyl portion of the fused ring. wikipedia.org

Directing Effects:

Ether Oxygen: The oxygen atom of the chroman ring is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. masterorganicchemistry.com

Bromine Atom: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation. libretexts.org

Alkyl Moiety: The alkyl part of the chroman ring is weakly activating and ortho, para-directing.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position Influence of Ether Oxygen (Activating) Influence of Bromine (Deactivating) Predicted Reactivity
C-5Ortho (Activating)MetaActivated, but sterically hindered.
C-7Para (Activating)Ortho (Directing)Highly activated and likely site of substitution.
C-8Ortho (Activating)-Activated, but potentially less so than C-7.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the bromine atom is generally difficult as the aromatic ring is not sufficiently electron-deficient. govtpgcdatia.ac.inbyjus.com For an SNAr reaction to occur, strong electron-withdrawing groups (like a nitro group) would typically be required at the ortho and/or para positions (C-5, C-7) to stabilize the negative charge of the intermediate Meisenheimer complex. byjus.commsu.edu In the absence of such activating groups, SNAr reactions on this compound are highly unlikely under standard conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound

Stereochemical outcomes are a critical consideration in the synthesis and derivatization of this compound, which possesses a chiral center at C-4.

Synthesis via Reduction: The synthesis of this compound typically proceeds from its corresponding ketone precursor, 6-bromo-4-methylchroman-4-one. The reduction of the carbonyl group can lead to the formation of two diastereomers, cis and trans, depending on the direction of nucleophilic attack by the hydride reagent. The stereoselectivity of this reduction is influenced by steric factors and the choice of reducing agent. Research on similar 3-substituted chroman-4-ones has shown that reduction with sodium borohydride (B1222165) (NaBH₄) can exclusively yield cis-3-substituted chroman-4-ols. researchgate.net The stereochemistry of the products is often determined by NMR studies and can be influenced by the reaction conditions.

Reactions at the C-4 Center: As discussed in section 4.1, SN1 reactions at the C-4 position proceed through a planar carbocation intermediate. Nucleophilic attack can occur from either face, which generally leads to racemization if the starting material were enantiomerically pure. masterorganicchemistry.com However, factors such as ion pairing or steric hindrance from the chroman ring structure could potentially lead to a slight preference for one stereoisomer over the other.

Control of Stereochemistry: Achieving high diastereoselectivity or enantioselectivity often requires specific synthetic strategies.

Directed Reductions: Using bulky reducing agents or substrate-controlled methods can favor the formation of one diastereomer.

Asymmetric Catalysis: Asymmetric hydrogenation or transfer hydrogenation of the precursor ketone using chiral catalysts can provide access to enantioenriched chromanols. chinesechemsoc.org

Enzymatic Resolutions: Lipase-catalyzed kinetic resolutions have been effectively used to separate enantiomers of related chroman-4-ols.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to proceed with high stereocontrol.

Studies on related systems, such as the synthesis of α-tocopherol, have demonstrated that carefully controlled cyclization reactions can produce chromanols with high diastereoselectivity. nih.govacs.org

Kinetic and Thermodynamic Considerations in this compound Transformations

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control, particularly in reactions proceeding through the C-4 carbocation.

Kinetic vs. Thermodynamic Control in E1 Dehydration: In the acid-catalyzed dehydration of alcohols, the product distribution can change with reaction time and temperature. proquest.comacs.org

Kinetic Product: The kinetic product is formed fastest, resulting from the reaction pathway with the lowest activation energy. In the dehydration of this compound, abstraction of a proton from the C-3 position would lead to an endocyclic double bond, while abstraction from the methyl group would yield an exocyclic double bond. The relative rates of these pathways determine the initial product ratio.

Thermodynamic Product: The thermodynamic product is the most stable product. Given sufficient energy and time for the reaction to equilibrate, the major product will be the most stable alkene, which is typically the most substituted one (Zaitsev's rule). masterorganicchemistry.com In this case, the endocyclic alkene (4-methyl-6-bromo-3,4-dihydro-2H-chromene) is generally more stable than the exocyclic alkene (4-methylene-6-bromo-chroman). Therefore, under thermodynamic control (e.g., higher temperatures, longer reaction times), the endocyclic alkene is expected to be the major product. proquest.comchemconnections.org

Rate of SN1 Reactions: The rate of SN1 solvolysis is determined by the stability of the carbocation intermediate. The tertiary benzylic carbocation formed from this compound is highly stabilized, suggesting a rapid SN1 reaction compared to secondary or primary alcohols. pressbooks.publibretexts.org Kinetic studies on the solvolysis of substituted benzyl (B1604629) halides show that electron-donating groups on the aromatic ring increase the reaction rate by stabilizing the carbocation, while electron-withdrawing groups decrease the rate. rsc.orgresearchgate.netkoreascience.kr The bromo substituent at C-6 is weakly deactivating, which would slightly decrease the rate of carbocation formation compared to an unsubstituted analogue. However, the powerful stabilizing effects of the tertiary benzylic position and the para-ether oxygen would still ensure a facile SN1 process.

Computational and Theoretical Chemical Studies on 6 Bromo 4 Methylchroman 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 6-Bromo-4-methylchroman-4-OL

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and predict its chemical reactivity. A common approach involves using the B3LYP functional combined with a basis set such as 6-311G++G(d,p) to perform geometry optimization and frequency calculations. science.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). researchgate.net

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

These descriptors provide a theoretical basis for predicting how this compound might interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterCalculated Value (eV)Description
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.35Indicates chemical stability and reactivity
Ionization Potential (I)6.58Propensity to lose an electron
Electron Affinity (A)1.23Propensity to gain an electron
Chemical Hardness (η)2.675Resistance to deformation of electron cloud

Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound

The chroman scaffold of this compound is not planar, and the molecule can exist in various three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. tandfonline.com

An MD simulation typically begins with the molecule placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. tandfonline.com The system is neutralized with counter-ions, and the simulation proceeds by solving Newton's equations of motion for each atom. tandfonline.com This process generates a trajectory that reveals how the molecule moves, flexes, and folds.

For this compound, MD simulations can:

Identify the most stable, low-energy conformations.

Determine the flexibility of the chroman ring and its substituents.

Analyze the stability of intramolecular hydrogen bonds involving the hydroxyl group.

Understand how the molecule's shape changes in different solvent environments.

Techniques such as Monte Carlo conformational searches can also be used to generate a pool of possible conformations, which are then energy-minimized to find the most stable structures. researchgate.net The results of these simulations are crucial for understanding which shape the molecule is likely to adopt when interacting with biological targets.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C3-C4-C4a)Key Feature
1 (Global Minimum)0.00-55.2°Axial OH, Equatorial CH₃
21.25+54.8°Equatorial OH, Axial CH₃
33.40-25.1°Twist-boat conformation

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Signatures

DFT calculations are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structure validation. science.gov For this compound, DFT can be used to calculate its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

After optimizing the molecule's geometry, a frequency calculation is performed. This yields a set of vibrational modes, each with a specific frequency and intensity, corresponding to peaks in the IR and Raman spectra. researchgate.net To improve accuracy, the calculated frequencies are often scaled to correct for systematic errors in the theoretical method. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational bands to specific atomic motions, such as C-H stretching or O-H bending. researchgate.net

Similarly, DFT can predict NMR chemical shifts (¹H and ¹³C). This provides a theoretical spectrum that can aid in the interpretation of complex experimental NMR data, helping to confirm the molecular structure and assign specific resonances to the correct atoms in the molecule.

Table 3: Hypothetical Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated (Scaled) FrequencyExperimental FrequencyAssignment (PED %)
O-H stretch35503545ν(OH) (98%)
Aromatic C-H stretch30803075ν(CH) (95%)
Aliphatic C-H stretch29702968ν(CH) (96%)
C-O stretch (ether)12451240ν(C-O) (85%)
C-Br stretch650648ν(C-Br) (88%)

In Silico Ligand-Protein Docking Studies with this compound and Related Analogues

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. physchemres.orgnih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

The process involves several steps:

Preparation: The 3D structures of the ligand and the protein receptor (often obtained from a database like the Protein Data Bank) are prepared. This includes adding hydrogen atoms and assigning partial charges. physchemres.org

Grid Generation: A grid box is defined around the protein's active site, specifying the search space for the docking simulation. physchemres.org

Docking Simulation: A docking algorithm, such as that in AutoDock Vina, systematically samples different positions and conformations of the ligand within the active site. nih.govjapsonline.com

Scoring and Analysis: Each generated pose is assigned a score, typically a binding energy value in kcal/mol, which estimates the binding affinity. mdpi.com The best-scoring poses are then analyzed to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the ligand and the protein's amino acid residues. japsonline.com

For this compound and its analogues, docking studies could be performed against various cancer-related targets like protein kinases or enzymes such as aldehyde dehydrogenases, for which flavonoids have shown inhibitory activity. tandfonline.comresearchgate.net

Table 4: Hypothetical Docking Results for a this compound Analogue Series against Protein Kinase XYZ

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-7.8ASP-145, LEU-83H-Bond, Hydrophobic
Analogue 1 (6-Chloro)-7.5ASP-145, LEU-83H-Bond, Hydrophobic
Analogue 2 (6-Fluoro)-7.2ASP-145H-Bond
Analogue 3 (No Halogen)-6.9ASP-145H-Bond

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net

To build a QSAR/QSPR model for a series of this compound analogues, the following steps are taken:

Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) or a specific property (e.g., solubility, log P) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can represent various aspects of the molecule, including topological indices (e.g., Wiener index, connectivity indices), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular volume). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed activity or property. scribd.com

Validation: The predictive power of the model is rigorously tested using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). physchemres.orgscience.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. A QSPR model can predict important drug-like properties, aiding in the optimization of pharmacokinetics. nih.gov

Table 5: Hypothetical QSAR Data for a Series of Chroman Derivatives

Compound AnalogueTopological Descriptor (J)Electronic Descriptor (μ)Observed log(IC₅₀)Predicted log(IC₅₀)
12.852.1 D-5.6-5.5
22.912.5 D-5.9-6.0
32.781.9 D-5.2-5.3
43.052.8 D-6.4-6.3

QSAR Model Equation: log(IC₅₀) = 0.8 * J + 0.5 * μ - 9.0 (R² = 0.98, Q² = 0.92)

Advanced Analytical Methodologies for Characterization and Quantification of 6 Bromo 4 Methylchroman 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Bromo-4-methylchroman-4-OL. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectra of related chroman-4-ol derivatives, characteristic signals are observed that can be extrapolated to this compound. For instance, the methyl group protons at the C4 position would likely appear as a singlet, while the protons of the methylene (B1212753) groups in the chroman ring would exhibit complex splitting patterns due to their diastereotopic nature. The aromatic protons would show distinct signals in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. For a similar compound, 6-bromo-3-fluorochroman-4-one, the aromatic protons appear in the range of δ 6.85-8.20 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. The carbon atom bearing the hydroxyl and methyl groups (C4) would have a characteristic shift, as would the carbons of the aromatic ring, with the carbon attached to the bromine atom showing a specific upfield shift due to the heavy atom effect. In analogous chroman-4-ols, the hydroxyl-bearing carbon resonates around δ 70–75 ppm, and the methyl group carbon appears at δ 22–25 ppm. vulcanchem.com

Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by establishing connectivity between protons and carbons.

NMR is also a powerful method for assessing the purity of this compound. The presence of impurities can be detected by the appearance of extra signals in the spectrum. Quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4-CH₃Singlet22-25
C2-H₂Multiplet---
C3-H₂Multiplet---
Aromatic-HMultiplet (downfield)---
C4-OHBroad singlet---
C4---70-75
Aromatic-C---110-160
C-Br---(Specific upfield shift)

Note: The predicted values are based on data from analogous compounds and may vary slightly for this compound.

Mass Spectrometry Techniques in the Analysis of this compound and its Metabolites (in vitro/in silico context)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which helps in confirming its molecular formula. rsc.orgrsc.org The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 pattern in the mass spectrum, serving as a clear indicator of the presence of a bromine atom in the molecule.

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for identifying and quantifying this compound in complex mixtures. These hyphenated techniques are particularly valuable for studying the in vitro metabolism of the compound. By incubating this compound with liver microsomes or other enzyme systems, potential metabolites can be generated. Subsequent LC-MS/MS analysis can then be used to separate and identify these metabolites based on their mass-to-charge ratio and fragmentation patterns.

In silico prediction tools can be used to hypothesize potential metabolic pathways, such as oxidation, hydroxylation, or conjugation reactions. These predictions can then guide the experimental search for metabolites in in vitro studies. The fragmentation patterns of the parent compound and its potential metabolites can be studied using tandem mass spectrometry (MS/MS) to propose their structures.

Chromatographic Separations of this compound and Related Compounds

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. acs.org

Method development would focus on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities or related substances. Validation of the HPLC method according to regulatory guidelines (e.g., ICH) would ensure its accuracy, precision, linearity, and robustness for quantitative analysis. HPLC analysis is also crucial for determining the purity of synthesized batches of this compound. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. grafiati.com If necessary, derivatization of the hydroxyl group (e.g., silylation) can be performed to increase its volatility and improve its chromatographic behavior.

GC-MS provides excellent separation efficiency and definitive identification based on both the retention time and the mass spectrum. It can be used for purity testing and for the quantification of this compound in various samples. The electron ionization (EI) mass spectra obtained from GC-MS can provide a wealth of structural information through characteristic fragmentation patterns.

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers. This is particularly important as different enantiomers of a chiral compound can exhibit different pharmacological activities and metabolic profiles.

Chiral separation can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. Supercritical Fluid Chromatography (SFC) with a chiral column has also been successfully used for the separation of enantiomers of similar chroman-4-ol derivatives. google.com For example, the enantiomers of racemic 6-bromo-4-methyl-chroman-4-ol have been separated using Supercritical Fluid Chromatography with a LUX Amylose-2 column. google.com The development and validation of a chiral chromatographic method are crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample. google.com

Table 2: Example of Chiral SFC Separation Conditions for a Related Compound

Parameter Condition
ColumnLUX Amylose-2, 4.6 x 250 mm
Mobile PhaseSupercritical CO₂ and a co-solvent
DetectionUV
Result Baseline separation of enantiomers

Source: Adapted from patent data for the separation of 6-bromo-4-methyl-chroman-4-ol enantiomers. google.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound

X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional solid-state structure of a crystalline compound. If a suitable single crystal of one of the enantiomers of this compound can be grown, X-ray diffraction analysis can unambiguously establish its absolute stereochemistry (R or S configuration).

The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles within the molecule. It also reveals the conformation of the chroman ring and the orientation of the substituents. Furthermore, the analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the solid-state properties of the compound. While no crystal structure for this compound itself is publicly available, a search for related structures like (6-Bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate provides an example of how X-ray crystallography can elucidate the structure of bromo-substituted chromene derivatives. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, IR spectroscopy is instrumental in identifying its key functional groups.

The presence of the tertiary alcohol (OH) group is readily confirmed by a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. For analogous chroman-4-ol structures, this O-H stretching vibration has been observed around 3440 cm⁻¹ for 2-ethyl-2-methylchroman-4-ol and 3405 cm⁻¹ for 6-bromo-2-methylenechroman-4-ol. ijpcsonline.comnitrkl.ac.in The C-O stretching vibration of this tertiary alcohol is expected in the 1150-1000 cm⁻¹ region.

The aromatic part of the molecule gives rise to several distinct signals. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). materialsciencejournal.org Aromatic C=C stretching vibrations within the benzene ring produce a series of bands in the 1620-1450 cm⁻¹ range. acs.org The substitution pattern on the benzene ring influences the exact position and intensity of overtone and combination bands in the 2000-1650 cm⁻¹ region and C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.

Aliphatic C-H stretching vibrations from the methyl group and the methylene protons on the dihydropyran ring are observed in the 3000-2850 cm⁻¹ range. materialsciencejournal.org The C-O-C ether linkage within the chroman ring structure gives rise to a strong, characteristic stretching band, typically in the 1260-1000 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). While IR spectroscopy is most sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule. rsc.org This makes it particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy is highly effective for observing the aromatic ring vibrations and the C-Br bond. The symmetric "breathing" mode of the substituted benzene ring usually produces a strong Raman signal. The C-Br bond, being highly polarizable, also gives a characteristic and often intense Raman peak. researchgate.net In contrast, the O-H stretching vibration, which is a dominant feature in the IR spectrum, typically yields a weak signal in the Raman spectrum.

Purity Assessment

Both IR and Raman spectroscopy are powerful tools for assessing the purity of this compound. The spectrum of a pure sample serves as a reference standard. The presence of unexpected peaks in a new sample's spectrum can indicate the presence of impurities. For instance, the persistence of a strong carbonyl (C=O) peak around 1680 cm⁻¹ could signify contamination with the starting material, 6-bromochroman-4-one (B184902). researchgate.net

Conversely, the absence of a key peak, such as the broad O-H band, would suggest that the hydroxyl group is not present. Quantitative analysis of impurities can also be performed, often by creating a calibration curve that relates the intensity of an impurity's characteristic peak to its concentration. horiba.com Furthermore, these techniques are sensitive to changes in the crystal lattice, making them capable of distinguishing between different polymorphic forms of a compound, where variations in crystal packing can be considered a form of impurity. americanpharmaceuticalreview.com

Data Tables

The following tables summarize the expected key vibrational frequencies for this compound based on data from analogous compounds and general spectroscopic principles.

Table 1: Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Tertiary Alcohol 3500 - 3200 Strong, Broad
C-H Stretch Aromatic 3100 - 3000 Medium to Weak
C-H Stretch Aliphatic (CH₃, CH₂) 3000 - 2850 Medium
C=C Stretch Aromatic Ring 1620 - 1450 Medium to Strong
C-O Stretch Ether (Aryl-Alkyl) 1260 - 1200 Strong
C-O Stretch Tertiary Alcohol ~1150 Medium to Strong

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Tertiary Alcohol 3500 - 3200 Very Weak
C-H Stretch Aromatic 3100 - 3000 Strong
C-H Stretch Aliphatic (CH₃, CH₂) 3000 - 2850 Medium to Strong
Ring Breathing Aromatic Ring ~1000 Strong

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Ethyl-2-methylchroman-4-ol
6-bromo-2-methylenechroman-4-ol

Biological and Pharmacological Investigations: Pre Clinical and Mechanistic Studies of 6 Bromo 4 Methylchroman 4 Ol

In Vitro Evaluation of Biological Activities of 6-Bromo-4-methylchroman-4-OL (e.g., enzyme inhibition, receptor binding)

No studies detailing the in vitro evaluation of this compound against specific enzymes or receptors are present in the current scientific literature. Consequently, no data on its potential inhibitory or binding activities can be presented.

Cellular Assays for Investigating Mechanisms of Action of this compound

There is no available research on the effects of this compound in cellular models.

Signaling Pathway Modulation by this compound

Information regarding the modulation of any cellular signaling pathways by this compound is currently unavailable.

Pre-clinical Animal Models for Mechanistic Elucidation of this compound's Biological Effects

No preclinical studies using animal models to investigate the biological effects or elucidate the mechanisms of action of this compound have been published.

In Silico Prediction of Potential Biological Targets for this compound

There are no publicly accessible in silico studies that predict the potential biological targets of this compound. Such computational studies are crucial for hypothesizing potential protein interactions and guiding further experimental research.

Metabolomic Studies of this compound in In Vitro Systems

No metabolomic studies have been reported for this compound in any in vitro system. Therefore, there is no information on its metabolic fate or the potential formation of active or inactive metabolites.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 6 Bromo 4 Methylchroman 4 Ol Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity of 6-Bromo-4-methylchroman-4-OL Derivatives

The biological activity of chroman derivatives is intrinsically linked to their substitution pattern. acs.org The core chroman ring system, combined with specific functional groups, defines the pharmacophore responsible for molecular recognition and biological response. For derivatives of this compound, key pharmacophoric features include the chroman bicycle, the C4-hydroxyl group, the C4-methyl group, and the C6-bromo substituent.

Studies on related chroman-4-ones have provided significant insights into the pharmacophoric requirements. The chroman-4-one skeleton itself is a crucial component for various biological activities, including enzyme inhibition. acs.orggu.se The carbonyl group at the C4 position is often essential for potent inhibitory activity in certain contexts, such as SIRT2 inhibition. acs.orgacs.org In this compound, this carbonyl is replaced by a hydroxyl group, which alters the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its biological interactions.

Substituents on the aromatic ring and at the C2 position are also critical determinants of activity. Research on SIRT2 inhibitors based on the chroman-4-one scaffold has shown that electron-withdrawing groups at the C6 and C8 positions, such as halogens, are favorable for activity. acs.orgacs.org Furthermore, the size and nature of the substituent at the C2 position can dramatically affect potency. acs.orgacs.org

Interactive Table: Effect of Substitutions on the Biological Activity of Chroman-4-one Analogues

Position Substituent Observed Effect on Activity (Example Target: SIRT2) Reference
C2 n-Pentyl Optimal length among studied alkyl derivatives for potent inhibition. acs.org
C2 Isopropyl Less active than the corresponding n-propyl derivative, suggesting branching near the ring is unfavorable. acs.org
C2 Phenyl Decreased inhibition compared to n-pentyl substitution. acs.org
C6 Bromo Generally enhances inhibitory potency compared to unsubstituted analogues. acs.orgacs.org
C6 None Significantly less potent than analogues with electron-withdrawing groups at C6. acs.org
C8 Chloro Contributes to potent inhibition, often in combination with a C6 substituent. acs.orgacs.org
C4 Carbonyl (=O) Considered an essential feature for potent SIRT2 inhibition in many chroman-4-one series. acs.org

Impact of Stereochemistry on Biological Interactions of this compound

The introduction of a methyl group at the C4 position of 6-bromochroman-4-ol creates a chiral center. Thus, this compound exists as a pair of enantiomers. It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different affinities for and interactions with chiral biological targets like enzymes and receptors.

The synthesis of racemic this compound and its subsequent separation into individual enantiomers via chiral chromatography has been documented. google.com This separation allows for the differential biological evaluation of each stereoisomer.

Studies on related chiral chroman derivatives consistently demonstrate the importance of stereochemistry. For instance, in a series of chroman ureas developed as TRPV1 antagonists, the R-enantiomer showed greater potency than the S-enantiomer. researchgate.net Similarly, computational and experimental studies on chroman-based PD-1/PD-L1 inhibitors predicted and then confirmed that the (R)-enantiomer possessed superior inhibitory activity compared to the (S)-enantiomer. acs.org In the context of SIRT2 inhibitors, the individual enantiomers of a lead chroman-4-one compound showed only small differences in activity, with the (S)-isomer being slightly more potent. acs.org

The absolute configuration of the chiral centers, such as C2 and C4 in substituted chromans, dictates the three-dimensional arrangement of the pharmacophoric groups. This spatial orientation is critical for optimal binding to the target protein. Enantioselective synthesis methods are therefore highly valuable for producing specific, more active stereoisomers of chroman derivatives. nih.govresearchgate.netfigshare.com The differential activity between enantiomers underscores the specific, three-dimensional nature of the molecular interactions governing the biological response.

Rational Design Principles for Modulating Biological Potency of this compound Scaffold

Rational drug design aims to optimize the biological activity of a lead compound through systematic structural modifications. For the this compound scaffold, several principles can be applied to modulate potency and selectivity, largely extrapolated from studies on related chroman-4-one and chroman analogues.

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the chroman scaffold are critical. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups, such as the bromine at C6, often enhance the potency of chroman-based inhibitors. acs.orgacs.org Further modulation could involve introducing other halogens or electron-withdrawing groups at the C6 or C8 positions to explore potential halogen bonding interactions and improve activity. acs.org

Modification of the C4 Position: The C4-hydroxyl and C4-methyl groups are key features. The hydroxyl group can act as a hydrogen bond donor and acceptor. Its replacement with other functional groups (e.g., amine, ether) would probe the importance of this hydrogen bonding capability. The size and stereochemistry of the C4-alkyl group (methyl) can influence steric interactions within the binding pocket of a target protein.

Scaffold Hopping and Conformational Restriction: To improve properties like solubility and selectivity, scaffold hopping can be employed. This involves replacing the core chroman structure with a related bicyclic system, such as an indane, while maintaining the key pharmacophoric elements. nih.gov Another strategy is conformational restriction, where flexible parts of the molecule are locked into a specific conformation, often through ring formation. This "ring-close" strategy can lead to higher binding affinity by reducing the entropic penalty of binding. acs.org

Introduction of Hydrophilic Groups: To improve the pharmacokinetic properties of highly lipophilic chroman derivatives, hydrophilic functional groups like hydroxyls, carboxylic acids, or amides can be introduced, typically on a side chain attached to the C2 position. acs.org This can enhance solubility and suitability for in vivo applications without necessarily sacrificing potency.

Role of Bromine Substituent and Hydroxyl Group in Mediating Biological Response of this compound

The specific functional groups at the C6 and C4 positions are central to the chemical identity and biological profile of this compound.

Role of the C6-Bromine Substituent: The bromine atom at the C6 position significantly influences the molecule's electronic properties and potential interactions. As a halogen, bromine is an electron-withdrawing group, which can alter the reactivity and binding affinity of the entire scaffold. In studies of chroman-4-one based SIRT2 inhibitors, the presence of a halogen at the C6 position was found to be more important for activity than a substituent at the C8 position. acs.org Specifically, a 6-bromo-8-chloro-chroman-4-one derivative showed enhanced activity, which was hypothesized to be due to a favorable halogen bonding interaction between the halide at the C6 position and a backbone carbonyl group in the enzyme's binding site. acs.org Bromine is a better halogen bond donor than chlorine, which may explain the high potency of some 6-bromo derivatives. acs.org The presence of bromine has also been shown to confer reasonable cytotoxic activities in certain coumarin (B35378) derivatives. nih.gov

Role of the C4-Hydroxyl Group: The hydroxyl group at the C4 position is a critical functional group that can participate in hydrogen bonding, acting as both a donor and an acceptor. This capability is fundamental to many drug-receptor interactions. The C4-OH group is formed by the reduction of a C4-carbonyl in a chroman-4-one precursor. acs.orgarkat-usa.org While the C4-carbonyl is often crucial for the activity of chroman-4-one inhibitors, its reduction to a hydroxyl group fundamentally changes the interaction profile. acs.orgacs.org For example, the reduction of the C4-carbonyl of a potent SIRT2 inhibitor to a chroman-4-ol resulted in a loss of activity against that specific target, highlighting the distinct roles of these two functional groups. acs.org However, for other biological targets, the C4-hydroxyl group may be essential for activity. For instance, gem-dimethylchroman-4-ol derivatives have shown good inhibitory activity against butyrylcholinesterase. core.ac.uk The presence of the C4-OH group, along with its specific stereochemical orientation, defines the potential for specific hydrogen bonds that a C4-carbonyl group cannot form.

Computational Approaches to SAR/SMR of this compound

Computational chemistry provides powerful tools for understanding the structure-activity relationships (SAR) and structure-mechanism relationships (SMR) of bioactive molecules at an atomic level. Molecular modeling, docking, and molecular dynamics simulations are frequently used to study chroman derivatives. tandfonline.commdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For chroman derivatives, docking studies have been used to rationalize the observed SAR and to propose binding modes. acs.org For example, docking of chroman-4-one inhibitors into a homology model of SIRT2 helped to explain why electron-withdrawing groups at C6 and C8 and an alkyl side chain at C2 were crucial for potency. acs.org Such models can predict how analogues of this compound might fit into a specific binding pocket, highlighting key interactions like hydrogen bonds from the C4-OH group or halogen bonds from the C6-Br.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. In a study of chroman-based PD-L1 inhibitors, MD simulations were used to predict which enantiomer would have a more stable binding interaction and thus higher activity. acs.org The simulation results, which favored the (R)-enantiomer, were later confirmed by experimental bioassays. acs.org This approach could be directly applied to the enantiomers of this compound to predict differential activity.

Quantitative Structure-Activity Relationship (QSAR): While not explicitly found for this specific compound in the search results, QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues.

These computational methods are integral to modern drug design, allowing for the rationalization of experimental data and providing a predictive framework for the design of new derivatives with improved potency and selectivity. tandfonline.combohrium.com

Applications of 6 Bromo 4 Methylchroman 4 Ol As a Synthetic Intermediate and Chemical Probe

Utility of 6-Bromo-4-methylchroman-4-OL in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on this compound makes it a powerful intermediate for constructing more complex molecular architectures. The chroman-4-ol moiety itself is a key precursor in the synthesis of various heterocyclic systems. arkat-usa.org

The tertiary alcohol at the C-4 position can undergo several key transformations:

Dehydration: Elimination of the hydroxyl group can lead to the formation of the corresponding 6-bromo-4-methyl-2H-chromene. This reaction is a common step in the synthesis of various chromene derivatives. researchgate.net

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-bromo-4-methylchroman-4-one. vulcanchem.com This ketone is a versatile intermediate, allowing for further modifications, such as reactions at the adjacent C-3 position. gu.se

Substitution: The hydroxyl group can be converted into a leaving group, enabling nucleophilic substitution reactions to introduce a variety of other functionalities at the C-4 position.

The bromine atom at the C-6 position acts as a crucial handle for introducing molecular diversity. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the chroman scaffold to other molecular fragments. Brominated heterocycles are well-established as versatile intermediates in such reactions. mdpi.com

The methyl group at C-4 influences the stereochemistry of the molecule and its reactions. The reduction of a precursor like 6-bromo-4-methylchroman-4-one would yield diastereomers (cis and trans) of this compound, which could potentially be separated and used in stereospecific syntheses. vulcanchem.comresearchgate.net The stereochemistry of related 3-aminochroman-4-ols has been shown to direct the outcome of subsequent reactions. researchgate.netpublish.csiro.au

The combination of these reactive sites makes this compound a valuable building block for creating libraries of complex molecules for screening in drug discovery and materials science. rsc.org

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagent(s)Product TypePotential Application
This compoundAcid catalyst (e.g., TsOH)6-Bromo-4-methyl-2H-chromeneIntermediate for photochromic dyes, bioactive compounds
This compoundOxidizing agent (e.g., PCC)6-Bromo-4-methylchroman-4-oneIntermediate for flavonoids, medicinal chemistry scaffolds
This compoundArylboronic acid, Pd catalyst6-Aryl-4-methylchroman-4-olSynthesis of complex biaryl structures, drug analogues
This compoundAmine, Pd catalyst6-Amino-4-methylchroman-4-olBuilding block for pharmacologically active amines

Derivatization Strategies for Enhancing Specific Reactivities of this compound

The reactivity of this compound can be precisely tuned through various derivatization strategies targeting its key functional groups. These modifications can enhance its utility as a synthetic intermediate or impart specific biological or physical properties.

Derivatization of the Hydroxyl Group: The C-4 hydroxyl group can be readily derivatized to alter the molecule's steric and electronic properties.

Etherification: Reaction with alkyl halides can form ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Acylation with acid chlorides or anhydrides yields esters. Acetylation, for example, is a common strategy to modify polarity and reactivity. doi.org

Modification via the Bromine Atom: The C-6 bromo substituent is a prime site for modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). gu.se

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Reactivity after Oxidation: Upon oxidation to 6-bromo-4-methylchroman-4-one, new reactive pathways become accessible. The presence of the carbonyl group activates the adjacent C-3 position, allowing for reactions such as:

Aldol (B89426) Condensation: Reaction with aldehydes to form 3-benzylidene-chroman-4-ones, a class of compounds with significant biological activity. nih.gov

Bromination: Introduction of a bromine atom at the C-3 position, creating a handle for further nucleophilic substitutions. gu.se

These derivatization strategies transform the relatively simple this compound into a sophisticated platform for generating a diverse library of compounds with tailored properties.

Development of Chemical Probes Based on the this compound Scaffold

The chromone (B188151) and chroman scaffolds are known for their inherent fluorescent properties, making them excellent core structures for the development of chemical probes. ijrpc.comresearchgate.net These probes are designed to detect and visualize specific analytes, ions, or biological events within complex systems. The unique substitution pattern of this compound offers several advantages for probe design.

The chromone framework itself can act as a fluorophore. ijrpc.com For instance, 3-hydroxyflavone (B191502) derivatives are used as fluorescent probes, and their fluorescence can be modulated by factors like metal ion chelation or changes in the local microenvironment. rsc.org The electronic properties of the aromatic ring, influenced by substituents, play a key role in the fluorescence emission.

The bromine at the C-6 position is particularly strategic. It can be replaced by a variety of functional groups to create "turn-on" or ratiometric fluorescent probes. For example, an azide (B81097) group can be introduced to quench fluorescence, which is then restored upon reaction with a specific analyte like hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net This principle has been demonstrated with azide-modified chromone and coumarin (B35378) derivatives. nih.gov

Furthermore, derivatives of the related 6-bromo-chroman-4-one have shown significant potential as imaging agents. For example, (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one has exhibited high binding affinity for β-amyloid (Aβ) plaques, which are implicated in Alzheimer's disease, suggesting its potential as a diagnostic imaging agent. nih.gov

Table 2: Potential Design Strategies for Chemical Probes

Probe TypeDesign PrincipleTarget Analyte/Process
Turn-on Fluorescent ProbeReplace C-6 Br with a fluorescence-quenching group (e.g., azide) that is selectively cleaved by the analyte.Reactive sulfur species (e.g., H₂S), specific enzymes
Ratiometric ProbeIntroduce an additional fluorophore at C-6 whose emission changes upon analyte binding.Metal ions, pH changes
Bio-imaging AgentModify the scaffold to enhance binding to a specific biological target.Protein aggregates (e.g., Aβ plaques), specific enzymes

Role of this compound in Medicinal Chemistry Scaffold Exploration

The chroman-4-one and chromone skeletons are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.govijrpc.comacs.orgnih.gov These structures are found in numerous natural products with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com this compound serves as an excellent starting point for the exploration of new therapeutic agents based on this scaffold.

The introduction of a bromine atom is a common strategy in drug design. Halogen atoms can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, which can enhance the binding affinity of a ligand to its protein target. mdpi.com The presence of the C-6 bromine on the chroman scaffold is therefore a desirable feature for medicinal chemistry exploration. For instance, chromanone derivatives with halogen substitutions have been investigated as inhibitors of the Sirt2 enzyme and as potential diagnostic agents for Alzheimer's disease. nih.govacs.org

The structural diversity that can be generated from this compound allows for the synthesis of libraries of compounds for high-throughput screening. By systematically varying the substituents at the C-4 and C-6 positions, medicinal chemists can probe the structure-activity relationships for a given biological target. The chromanone framework has been successfully utilized to develop inhibitors for enzymes like α-glucosidase and monoamine oxidase B (MAO-B). nih.govacs.org

The chirality of this compound is also significant, as biological systems are often stereoselective. The synthesis of enantiomerically pure chroman-4-ols is an important area of research, as different enantiomers of a drug can have vastly different pharmacological effects. sci-hub.se

Emerging Industrial Applications of this compound and its Derivatives

While specific large-scale industrial applications for this compound are not yet established, its derivatives hold promise in several sectors, primarily driven by their utility in pharmaceuticals and materials science.

In the pharmaceutical industry, chiral chroman-4-ols are valuable precursors for the synthesis of complex drug molecules. sci-hub.se The development of efficient, scalable, and environmentally friendly methods for producing enantiomerically pure chroman-4-ols, such as through biocatalysis, is a key area of industrial interest. sci-hub.se The ability to use this compound as a versatile building block makes it an attractive target for process development in the synthesis of active pharmaceutical ingredients (APIs). google.com

In materials science, chromene derivatives are known for their photochromic properties, where they undergo a reversible color change upon exposure to light. researchgate.net This property is utilized in applications such as smart windows, optical data storage, and security inks. The this compound scaffold, through dehydration to the corresponding chromene and subsequent derivatization, could be used to develop novel photochromic materials with tailored properties.

Furthermore, the fluorescent nature of the chroman/chromone scaffold suggests potential applications in the development of organic light-emitting diodes (OLEDs) or as fluorescent tags in industrial quality control processes. The ability to tune the electronic properties through derivatization at the C-6 position is a key advantage in designing materials with specific optical characteristics. aip.org


Future Directions and Emerging Research Opportunities for 6 Bromo 4 Methylchroman 4 Ol

Unexplored Synthetic Pathways and Catalyst Systems for 6-Bromo-4-methylchroman-4-OL

While the synthesis of chroman-4-ols can be achieved through established methods, such as the reduction of the corresponding chroman-4-one, there remains significant scope for the exploration of novel and more efficient synthetic strategies for this compound.

Unexplored Synthetic Pathways:

Asymmetric Synthesis: The development of stereoselective methods to control the diastereomers (cis and trans) at the C4 position is a critical area for future research. The use of chiral catalysts or auxiliaries could provide access to enantiomerically pure forms of this compound, which is crucial for detailed biological evaluation.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

Novel Catalyst Systems:

The choice of catalyst can profoundly impact the outcome of a chemical reaction. For the synthesis of this compound and its derivatives, several underexplored catalyst systems could be beneficial.

Catalyst TypePotential Application in this compound SynthesisAnticipated Advantages
Organocatalysts Asymmetric reduction of 6-bromo-4-methylchroman-4-one.Metal-free, environmentally benign, high stereoselectivity.
Nanocatalysts Hydrogenation and other reduction reactions.High surface area, enhanced reactivity, recyclability.
Biocatalysts (Enzymes) Enantioselective reduction or acylation.High specificity, mild reaction conditions, green chemistry.
Dual Catalyst Systems Combining a metal catalyst with an organocatalyst for synergistic effects.Access to novel reaction pathways and improved efficiency.

Advanced Mechanistic Investigations and Reaction Engineering for this compound Chemistry

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones.

Advanced Mechanistic Investigations:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and byproducts, offering a deeper understanding of the reaction pathway.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model transition states and reaction energy profiles, providing insights that are often difficult to obtain experimentally. This can help in predicting the most favorable reaction conditions.

Isotopic Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, confirming or refuting proposed mechanisms.

Reaction Engineering:

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Process Optimization: A systematic study of reaction parameters such as temperature, pressure, solvent, and catalyst loading can lead to significant improvements in the synthesis of this compound.

Kinetic Modeling: Developing kinetic models for the key synthetic steps can aid in understanding the reaction rates and identifying rate-limiting steps, which is essential for process scale-up.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research. ekb.egcuestionesdefisioterapia.com

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties and biological activities of novel analogues of this compound. ekb.eg This can help prioritize the synthesis of the most promising compounds.

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic routes by proposing novel and efficient pathways that may not be immediately obvious to a human chemist. youtube.com

Reaction Optimization: ML models can be used to optimize reaction conditions by exploring a vast parameter space more efficiently than traditional experimental methods. nih.gov This can accelerate the development of robust and high-yielding synthetic protocols.

Novel Biological Targets and Therapeutic Modalities for this compound Analogues

The chroman scaffold is known to interact with a variety of biological targets. The unique substitution pattern of this compound makes it an interesting starting point for the design of new therapeutic agents.

Potential Biological Targets:

While specific biological data for this compound is limited, related chroman derivatives have shown a range of activities. Future research could explore the potential of its analogues to target:

Ion Channels: Chroman derivatives have been investigated as modulators of various ion channels.

Enzymes: The scaffold could be modified to inhibit or activate specific enzymes involved in disease pathways. For instance, chroman-4-ones have been identified as inhibitors of sirtuin 2 (SIRT2). acs.org

Receptors: Analogues could be designed to interact with specific G-protein coupled receptors (GPCRs) or nuclear receptors. For example, coumarin-piperazine derivatives have shown affinity for serotonin (B10506) receptors. mdpi.com

Novel Therapeutic Modalities:

Targeted Drug Delivery: The this compound scaffold could be incorporated into larger molecules designed for targeted delivery to specific cells or tissues, potentially reducing off-target effects.

Photodynamic Therapy: Certain chromone (B188151) derivatives have been explored for their photochemical properties. researchgate.net Analogues of this compound could potentially be developed as photosensitizers for photodynamic therapy.

PROTACs (Proteolysis-Targeting Chimeras): The scaffold could serve as a ligand for a protein of interest in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins.

Sustainable and Environmentally Benign Approaches in this compound Research

The principles of green chemistry are increasingly important in modern chemical research and development. carloerbareagents.com

Sustainable Synthetic Methods:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis. carloerbareagents.com

Catalyst Recycling: Developing methods for the efficient recovery and reuse of catalysts, particularly those based on precious metals, is crucial for both economic and environmental sustainability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste generation.

Environmentally Benign Approaches:

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can contribute to a more sustainable chemical industry.

Energy Efficiency: Utilizing energy-efficient reaction conditions, such as microwave-assisted synthesis or reactions at ambient temperature, can reduce the carbon footprint of the manufacturing process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.